molecular formula C25H25N3O5S B2692390 N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 852141-70-9

N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Numéro de catalogue B2692390
Numéro CAS: 852141-70-9
Poids moléculaire: 479.55
Clé InChI: SDMYXZRAUALFPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule. It contains a benzoyl group, a dihydropyrazol group, and a methanesulfonamide group, all attached to a phenyl ring . It also contains a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a benzoyl group, a dihydropyrazol group, and a methanesulfonamide group, all attached to a phenyl ring . It also contains a 3,4-dimethoxyphenyl group .

Applications De Recherche Scientifique

Phase I Study of Methanesulfonamide Derivative

A Phase I clinical trial was conducted on a methanesulfonamide derivative, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), showing significant antitumor activity in animal tumor systems. Administered to 29 patients, the study observed moderate to severe leukopenia and mild thrombocytopenia as toxic effects. The compound demonstrated antitumor activity in ovarian carcinoma, suggesting its potential for further clinical trials due to its reproducible and reversible toxicity (Von Hoff et al., 1978).

Nonlinear Pharmacokinetics of CI-912

Another study focused on CI-912, a 1,2-benziosoxazole-3-methanesulfonamide, examining its pharmacokinetics in adults with refractory partial seizures. The research found that steady-state clearances were significantly lower than single-dose clearances, indicating nonlinear pharmacokinetics. The study suggests adjusting dosage for new patients based on these findings (Wagner et al., 1984).

Retinal Toxicity from Occupational Exposure

A case report highlighted retinopathy associated with chronic occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic, emphasizing the need for caution in occupational settings to prevent systemic absorption of retinotoxic compounds (Bernstein et al., 1997).

Orientations Futures

The future directions for research on this compound could include elucidating its synthesis pathway, studying its chemical reactions, determining its mechanism of action, and assessing its physical and chemical properties. Further studies could also investigate its potential applications in various fields, such as medicine or industry .

Propriétés

IUPAC Name

N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-32-23-13-12-19(15-24(23)33-2)22-16-21(18-10-7-11-20(14-18)27-34(3,30)31)26-28(22)25(29)17-8-5-4-6-9-17/h4-15,22,27H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYXZRAUALFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.